molecular formula C18H22N4O2S B2464914 N-cyclopentyl-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide CAS No. 941974-94-3

N-cyclopentyl-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide

Cat. No.: B2464914
CAS No.: 941974-94-3
M. Wt: 358.46
InChI Key: KQRUEPGGDVMVAW-UHFFFAOYSA-N
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Description

N-cyclopentyl-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide is a synthetic compound with a molecular formula of C18H22N4O2S and a molecular weight of 358.46. This compound belongs to the thiazole family, which is known for its diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor properties .

Preparation Methods

The synthesis of N-cyclopentyl-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide typically involves the formation of the thiazole ring followed by the introduction of the urea and carboxamide groups. The specific synthetic routes and reaction conditions can vary, but common methods include:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Urea Group: This step often involves the reaction of an amine with an isocyanate or carbodiimide.

    Formation of the Carboxamide Group: This can be done by reacting an amine with a carboxylic acid derivative, such as an acid chloride or ester.

Chemical Reactions Analysis

N-cyclopentyl-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.

Scientific Research Applications

N-cyclopentyl-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activities make it a candidate for studying various biochemical pathways and mechanisms.

    Medicine: Due to its potential therapeutic properties, it is investigated for its use in treating diseases such as cancer, infections, and inflammatory conditions.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopentyl-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, modulating their activity. The urea and carboxamide groups can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

N-cyclopentyl-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide can be compared with other thiazole derivatives, such as:

    Thiazole-4-carboxamide: Known for its antimicrobial properties.

    Thiazole-2-amine: Used in the synthesis of various pharmaceuticals.

    Thiazole-5-carboxylic acid: Utilized in the development of agrochemicals and dyes.

This compound’s unique combination of the thiazole ring with urea and carboxamide groups distinguishes it from other similar compounds, providing a distinct set of chemical and biological properties.

Properties

IUPAC Name

N-cyclopentyl-4-methyl-2-[(3-methylphenyl)carbamoylamino]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2S/c1-11-6-5-9-14(10-11)21-17(24)22-18-19-12(2)15(25-18)16(23)20-13-7-3-4-8-13/h5-6,9-10,13H,3-4,7-8H2,1-2H3,(H,20,23)(H2,19,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQRUEPGGDVMVAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2=NC(=C(S2)C(=O)NC3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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